molecular formula C12H15BrO5 B14311070 2-Bromo-1-(2,3,4,6-tetramethoxyphenyl)ethan-1-one CAS No. 116511-97-8

2-Bromo-1-(2,3,4,6-tetramethoxyphenyl)ethan-1-one

Cat. No.: B14311070
CAS No.: 116511-97-8
M. Wt: 319.15 g/mol
InChI Key: RUJXYNQQYXLIAF-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,3,4,6-tetramethoxyphenyl)ethan-1-one: is an organic compound with the molecular formula C12H15BrO5 This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a tetramethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,3,4,6-tetramethoxyphenyl)ethan-1-one typically involves the bromination of 1-(2,3,4,6-tetramethoxyphenyl)ethan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,3,4,6-tetramethoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in water or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-bromo-1-(2,3,4,6-tetramethoxyphenyl)ethanol.

    Oxidation: Formation of 2-bromo-1-(2,3,4,6-tetramethoxyphenyl)ethanoic acid.

Scientific Research Applications

2-Bromo-1-(2,3,4,6-tetramethoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,3,4,6-tetramethoxyphenyl)ethan-1-one involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one
  • 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one
  • 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one

Uniqueness

2-Bromo-1-(2,3,4,6-tetramethoxyphenyl)ethan-1-one is unique due to the presence of four methoxy groups on the phenyl ring. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The tetramethoxy substitution pattern also enhances its solubility in organic solvents, making it a versatile compound for various applications.

Properties

CAS No.

116511-97-8

Molecular Formula

C12H15BrO5

Molecular Weight

319.15 g/mol

IUPAC Name

2-bromo-1-(2,3,4,6-tetramethoxyphenyl)ethanone

InChI

InChI=1S/C12H15BrO5/c1-15-8-5-9(16-2)11(17-3)12(18-4)10(8)7(14)6-13/h5H,6H2,1-4H3

InChI Key

RUJXYNQQYXLIAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1C(=O)CBr)OC)OC)OC

Origin of Product

United States

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